GW9508

GPCR pharmacology Free fatty acid receptors Selectivity profiling

GW9508 offers a uniquely characterized 100-fold selectivity for GPR40 over GPR120, enabling near-maximal GPR40 activation at ~1 µM without full GPR120 engagement. Unlike labile endogenous ligands or single-receptor agonists, it delivers reproducible, glucose-sensitive insulinotropic activity (pEC50 6.14) and validated in vivo efficacy (100 mg/kg/day in NAFLD models). The antagonist GW1100 provides target-specific controls. Choose GW9508 for graded dual-receptor activation with documented PK (t1/2 ≥5.3 hr, 65% oral bioavailability).

Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
CAS No. 885101-89-3
Cat. No. B1672551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW9508
CAS885101-89-3
SynonymsGW9508;  GW-9508;  GW 9508.
Molecular FormulaC22H21NO3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O
InChIInChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25)
InChIKeyDGENZVKCTGIDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW9508 (CAS 885101-89-3): A Dual GPR40/GPR120 Agonist with Defined Selectivity Profile for Metabolic and Pain Research


GW9508 is a cell-permeable small-molecule aminophenylpropanoate that acts as a potent dual agonist of the free fatty acid receptors FFA1 (GPR40) and FFA4 (GPR120) [1]. It was originally identified through high-throughput screening efforts aimed at developing pharmacological tools for dissecting fatty acid receptor signaling in metabolic regulation . GW9508 is distinguished from both endogenous fatty acid ligands and other synthetic GPR40 agonists by its well-characterized selectivity window across the FFAR family and its glucose-sensitive insulinotropic activity in pancreatic β-cells [1].

Why GW9508 Cannot Be Casually Replaced by Other GPR40 Agonists or Natural Fatty Acids in Experimental Systems


Generic substitution among FFAR1 agonists is not scientifically valid because individual compounds differ substantially in GPR40/GPR120 selectivity ratios, signaling bias, and metabolic stability. GW9508 exhibits a 100-fold selectivity for GPR40 over GPR120 (pEC50 7.32 vs 5.46) and >1000-fold selectivity over GPR41 and GPR43 . In contrast, selective GPR40 agonists such as TAK-875 have negligible GPR120 activity, while natural ligands like linoleic acid are rapidly metabolized and exhibit ~50-fold lower potency at GPR40 [1]. These pharmacological differences translate into divergent functional outcomes in insulin secretion, ion transport, and neuroinflammatory models [2].

GW9508 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Potency Comparisons for Procurement Decision-Making


GPR40 Selectivity Over GPR120: 100-Fold Differential Quantified by pEC50 in HEK293 Calcium Mobilization Assays

GW9508 exhibits a defined 100-fold selectivity for GPR40 (FFA1) over GPR120 (FFA4), based on pEC50 values of 7.32 ± 0.03 for GPR40 and 5.46 ± 0.09 for GPR120 in calcium mobilization assays using HEK293 cells expressing the respective human receptors [1]. In absolute EC50 terms, this corresponds to 47.8 nM for GPR40 and 3,467 nM for GPR120, representing a 72.5-fold difference [2]. This contrasts with selective GPR40 agonists like TAK-875, which are designed to eliminate GPR120 activity entirely.

GPCR pharmacology Free fatty acid receptors Selectivity profiling

Superior Potency Relative to Endogenous Fatty Acid Ligands: Direct Comparison of pEC50 Values for GPR40 Activation

In direct head-to-head testing, GW9508 activates human GPR40 with a pEC50 of 7.32 ± 0.03, which is significantly more potent than endogenous long-chain fatty acids tested under identical conditions [1]. Specifically, GW9508 is 46.8-fold more potent than linoleic acid (pEC50 = 5.65 ± 0.06), 23.4-fold more potent than α-linolenic acid (pEC50 = 5.94 ± 0.03), and approximately 35-fold more potent than palmitoleic acid (pEC50 = 5.86 ± 0.05) [1]. This enhanced potency translates to achieving maximal receptor activation at substantially lower concentrations.

Receptor pharmacology Endogenous vs synthetic ligands Potency comparison

Broad Receptor Counter-Screen Data Confirming FFAR Family Selectivity

Beyond the GPR40/GPR120 dual agonism, GW9508 has been counter-screened against the broader FFAR family and a comprehensive panel of off-target receptors. The compound shows minimal activity at GPR41 (FFA3) and GPR43 (FFA2), with EC50 values >50 µM, representing >1000-fold selectivity relative to GPR40 [1]. Additionally, GW9508 was tested against 220 other GPCRs, 60 kinases, 63 proteases, 7 integrins, and 20 nuclear receptors including PPARα, PPARδ, and PPARγ (pEC50 values of 4.0, 4.0, and 4.9, respectively), demonstrating a selectivity margin of at least 100-fold .

Selectivity profiling Off-target assessment GPCR counter-screening

Glucose-Dependent Insulin Secretion Potentiation with Defined pEC50 in MIN6 Cells

GW9508 potentiates glucose-stimulated insulin secretion (GSIS) in MIN6 pancreatic β-cells with a pEC50 of 6.14 under high glucose conditions (25 mM) [1]. This glucose-sensitive insulinotropic activity is a hallmark of GPR40 agonists and distinguishes GW9508 from non-glucose-dependent insulin secretagogues. Notably, GW9508 does not affect glucose-stimulated insulin secretion in primary rat or mouse islet cells, indicating a cell-line specific response that researchers must consider in experimental design . The effect is reversed by the selective GPR40 antagonist GW1100, confirming target engagement [1].

Insulin secretion Pancreatic β-cells Glucose-stimulated insulin secretion

Functional Comparison with Selective FFA1 and FFA4 Agonists in Colonic Ion Transport Assays

In a comparative study of commercially available FFA1/FFA4 agonists using mouse colonic mucosa mounted in Ussing chambers, GW9508 reduced short-circuit current (Isc) in a glucose- and PYY-Y1 receptor-dependent manner [1]. However, selective FFA1 agonists (TAK-875, JTT) and selective FFA4 agonists (Metabolex-36, AZ423) were more potent at reducing Isc than GW9508 [1]. Specifically, the study concluded that the dual FFA1/FFA4 agonism of GW9508 results in reduced functional potency compared to highly selective single-receptor agonists in this colonic epithelial model [1].

Ion transport Ussing chamber PYY secretion Gastrointestinal pharmacology

In Vivo Pharmacokinetic Parameters Supporting Rodent Dosing Regimens

GW9508 has characterized pharmacokinetic properties in rats that inform in vivo dosing strategies. Following oral or intravenous administration, GW9508 exhibits a half-life of ≥5.3 hours, with an oral bioavailability of 65% and a clearance rate of 24.9 mL/min/kg . In a mouse model of high-cholesterol diet-induced hepatic steatosis, GW9508 decreased hepatic lipid accumulation when administered at 100 mg/kg per day for three days, demonstrating in vivo target engagement and metabolic efficacy [1]. These PK parameters distinguish GW9508 from endogenous fatty acid ligands, which are subject to rapid β-oxidation and unpredictable tissue distribution.

Pharmacokinetics Bioavailability In vivo dosing Rodent models

GW9508 Optimal Application Scenarios Based on Quantitative Pharmacological Evidence


Dissecting the Interplay Between GPR40 and GPR120 Signaling in Metabolic and Inflammatory Models

GW9508 is optimally deployed in studies requiring simultaneous but graded activation of both GPR40 and GPR120. The 100-fold selectivity for GPR40 over GPR120 enables researchers to achieve near-maximal GPR40 activation at concentrations (~1 µM) that produce only partial GPR120 engagement, allowing interrogation of receptor crosstalk [1]. This contrasts with selective agonists (e.g., TAK-875 for GPR40, TUG891 for GPR120), which provide pure single-receptor activation. Applications include investigating fatty acid sensing in enteroendocrine cells, adipocyte-insulin signaling crosstalk, and macrophage inflammatory polarization [2].

Standardized Positive Control for GPR40-Mediated Insulin Secretion Assays in MIN6 Cells

Given its well-characterized pEC50 of 6.14 for glucose-stimulated insulin secretion in MIN6 cells and the availability of the matched antagonist GW1100 (pIC50 = 5.99), GW9508 serves as a reliable positive control for establishing GPR40-dependent insulinotropic activity [1]. The glucose-sensitive nature of GW9508-mediated insulin secretion (requiring 25 mM glucose for maximal effect) mimics the physiological regulation of the GPR40 signaling axis and provides a benchmark against which novel GPR40 agonists can be compared [2].

In Vivo Studies of GPR40-Dependent Hepatic Lipid Metabolism and AMPK Activation

GW9508 is validated for in vivo use in rodent models of metabolic disease, with defined PK parameters (t1/2 ≥5.3 hr, 65% oral bioavailability) and an established effective dose (100 mg/kg/day) for reducing hepatic steatosis [1]. The compound increases phosphorylation of AMPK and ACC, providing a mechanistic link between GPR40 activation and lipid metabolism regulation [2]. Researchers conducting studies on non-alcoholic fatty liver disease (NAFLD), diet-induced obesity, or insulin resistance can leverage GW9508 as a pharmacological tool to probe the GPR40-AMPK axis in vivo [2].

Spinal Nociception and Neuropathic Pain Research Utilizing the GW9508/GW1100 Agonist-Antagonist Pair

In pain research, intrathecal injection of GW9508 dose-dependently reduces mechanical allodynia and thermal hyperalgesia in inflammatory (CFA) and neuropathic (SNL) pain models in mice [1]. These anti-nociceptive effects are reversed by co-administration of the GPR40 antagonist GW1100, confirming target specificity [1]. The agonist-antagonist pair provides a validated pharmacological toolkit for investigating GPR40 signaling in spinal dorsal horn neurons and evaluating GPR40 as a therapeutic target for chronic pain conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW9508

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.